molecular formula C14H8F3N B176337 4-Cyano-4'-(Trifluoromethyl)biphenyl CAS No. 140483-60-9

4-Cyano-4'-(Trifluoromethyl)biphenyl

Cat. No. B176337
M. Wt: 247.21 g/mol
InChI Key: NHEWFAFOFOSWGG-UHFFFAOYSA-N
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Description

“4-Cyano-4’-(Trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 140483-60-9 . It has a molecular weight of 247.22 and its IUPAC name is 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The InChI code for “4-Cyano-4’-(Trifluoromethyl)biphenyl” is 1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H . This code represents the molecular structure of the compound.

Scientific Research Applications

Photophysical Properties and Applications

One study highlights the development of asymmetric cyano-stilbene derivatives, including those with trifluoromethyl substituents, aimed at producing pi-dimer systems exhibiting reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These systems, which are initially non-fluorescent, can switch to a highly fluorescent state under external shear strain or UV irradiation, showcasing potential in fluorescence switching applications (Chung et al., 2009).

Synthesis and Chemical Properties

Research on the synthesis of 4-n-Propyl-4′-Cyano-Biphenyl through a series of reactions including F-C reaction, reduction, iodination, and cyanidation of Biphenyl has been reported, indicating an efficient method for producing this compound with potential applications in liquid crystal technology and other fields (Wang Yu-yuan, 2004).

Optoelectronic and Material Applications

A study on bicarbazole/cyanobenzene hybrid compounds, including derivatives with electron-accepting trifluoromethyl and cyano moieties, demonstrated the ability to systematically tune optoelectronic properties. This has implications for the design of host materials for phosphorescent and delayed fluorescence OLEDs, suggesting significant potential in advanced electronic and photonic devices (Cao et al., 2018).

Photocatalytic Applications

Another application involves the one-electron oxidation of biphenyl derivatives on TiO2 surfaces, with studies showing high efficiency for such reactions, especially for hydroxyl-substituted biphenyls. This research points to potential applications in photocatalytic degradation of pollutants and organic synthesis (Tachikawa et al., 2004).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWFAFOFOSWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402464
Record name 4-Cyano-4'-(Trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-(Trifluoromethyl)biphenyl

CAS RN

140483-60-9
Record name 4-Cyano-4'-(Trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chlorobenzonitrile (141 mg, 1.02 mmol) reacted with p-trifluoromethylphenylboronic acid using by 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (182 mg, 3.00 mmol) in THF solvent to give the title compound (236 mg, 96%) as a white solid after recrystallization from hexane: 1H-NMR (500 MHz, CDCl3): δ 7.78 (d, 2H, J=8.23 Hz), 7.76 (d, 2H, J=8.48 Hz), 7.71 (app.d, 4H, J=8.18 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 111.92, 118.57, 142.61, 144.09, 123.95 (q, J=270.2 Hz), 126.04 (q, J=3.6 Hz), 127.60, 127.93, 130.63 (q, J=32.5 Hz), 132.76. 19F{1H}-NMR (MHz, CDCl3): δ −63.0. GC/MS(EI): m/z 247 (M+).
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Pd(OAc)2 Ph5FcP(t-Bu)2
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182 mg
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96%

Synthesis routes and methods II

Procedure details

Prepared by the method of intermediate D2 using 4-trifluoromethylbenzeneboronic acid and 4-bromobenzonitrile. 1H-NMR (DMSO) δ 7.99-7.94 (6H, m) 7.86 (2H, d); MS(APCI+) found (M+1)=248, C14H8NF3requires 247.
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